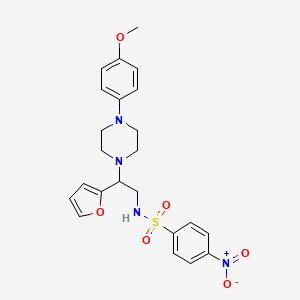![molecular formula C19H15ClO3S B2508890 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone CAS No. 868256-12-6](/img/structure/B2508890.png)
3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone" is a chemical entity that appears to be related to various research areas, including the synthesis of polymers, pharmaceutical intermediates, and organic chemistry involving chlorophenyl and naphthyl groups. The papers provided discuss compounds with structural similarities, such as chlorophenyl sulfone moieties and naphthyl groups, which are relevant to understanding the context of the compound .
Synthesis Analysis
In the synthesis of related compounds, such as poly(thioether-imide-sulfones) based on bis(4-chloro-1,8-naphthalimido)diphenylsulfone, nucleophilic displacement polymerization techniques are employed using reactants like Li2S or dithiols under basic conditions in solvents like NMP or DMAc . Similarly, the synthesis of beta-adrenergic receptor blockers involves the preparation of racemic chloro-naphthyloxy-propanol from 1-naphthol and epichlorohydrin, followed by kinetic resolution to obtain optically pure intermediates . These methods provide insight into potential synthetic routes that could be adapted for the synthesis of "3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone."
Molecular Structure Analysis
The molecular structure of compounds with chlorophenyl and naphthyl components often includes planar segments, as seen in the molecule of "3-[2-(4-Chlorophenylsulfonyl)ethenyl]-4H-1-benzopyran-4-one," which contains nearly planar segments such as the benzopyranone group and the chlorophenyl ring . The orientation of these planar segments and their substituents can significantly influence the compound's properties and reactivity.
Chemical Reactions Analysis
The reactivity of chlorophenyl sulfone compounds can be highlighted by the regioselectivity observed in SNH reactions of 3-nitro-1,8-naphthyridines with chloromethyl phenyl sulfone, leading to hydrogen-substitution products . This suggests that "3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone" may also undergo nucleophilic substitution reactions, potentially leading to a variety of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds show good thermal stability, with a 10% mass loss in the range of 400–500°C for poly(thioether-imide-sulfones) . Solubility in polar solvents like DMSO, DMF, NMP, and DMAc is also observed for copolymers containing phenylsulfone units . These properties are crucial for practical applications and can inform the handling and processing conditions for "3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone."
Applications De Recherche Scientifique
1. Organic Synthesis and Chemical Reactions
3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone, due to its structural components, has been a subject of interest in various organic synthesis and chemical reactions. Research has highlighted its involvement in:
- Intramolecular competition in Friedel-Crafts sulfocyclization, where it's used in reactions with sulfur trioxide. This reaction is crucial for understanding the behavior of compounds containing both naphthyl and sulfone groups (Schonk, Lembeck, Bakker, & Cerfontain, 1993).
- Synthesis of novel poly(aryl ether ketone)s and poly(aryl ether ketone sulfone)s containing 1,4-naphthylene units, where this compound serves as a precursor. These polymers exhibit outstanding thermal stability and improved solubility (Wen, Wang, Cheng, Yan, & Cai, 2015).
- Crystallographic and spectroscopic elucidation in the cyclization of an arylamidrazone. The compound's structure plays a role in understanding inter- and intramolecular interactions and the formation of π–π stacked aromatic layers (Abdel-Jalil, Arafeh, Shongwe, Maichle‐Mössmer, Kociok‐Köhn, & Voelter, 2015).
2. Polymer and Material Science
In polymer and material science, the compound is utilized for its distinctive properties:
- The compound's derivatives are used in the synthesis of materials with high thermal stability and low dielectric constants, suitable for applications that require materials resistant to high temperatures and with low electrical interference (Wen, Wang, Cheng, Yan, & Cai, 2015).
3. Antiviral Research
Its derivatives have also been studied for their biological properties, particularly in antiviral research:
- Compounds synthesized from reactions involving 3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone have demonstrated significant antiviral activity, indicating potential applications in antiviral drug development and agricultural protection against viruses like the tobacco mosaic virus (Naidu, Krishna, Kumar, Arulselvan, Khalivulla, & Lasekan, 2012).
Safety and Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-1-naphthalen-2-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClO3S/c20-17-7-9-18(10-8-17)24(22,23)12-11-19(21)16-6-5-14-3-1-2-4-15(14)13-16/h1-10,13H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPUEXLVKLGYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Methoxy-2,5-dimethylphenyl)methylidene]propanedinitrile](/img/structure/B2508807.png)
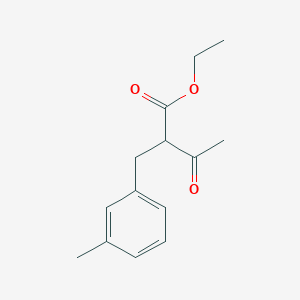
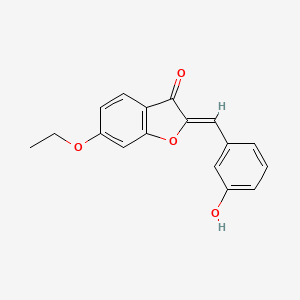
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B2508810.png)
![N-[3-(dimethylamino)propyl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2508811.png)
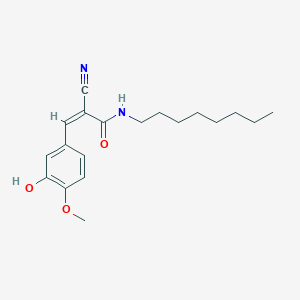
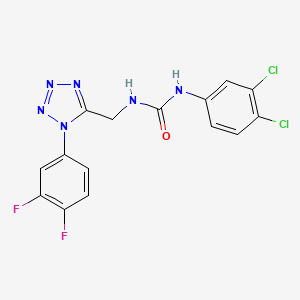
![1-(4-chlorophenyl)-3-[(4-fluorobenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2508817.png)
![2-[2-(2-methoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B2508819.png)
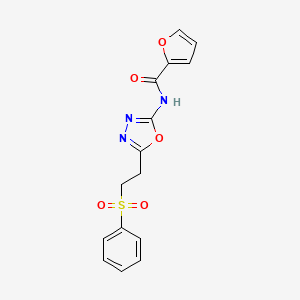
![cis-1-Benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/structure/B2508825.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2508826.png)
![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)
